(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one
CAS No.: 896080-91-4
Cat. No.: VC11901241
Molecular Formula: C23H27NO5
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896080-91-4 |
|---|---|
| Molecular Formula | C23H27NO5 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C23H27NO5/c1-16-5-4-6-17(13-16)14-21-22(26)18-7-8-20(25)19(23(18)29-21)15-24(9-11-27-2)10-12-28-3/h4-8,13-14,25H,9-12,15H2,1-3H3/b21-14- |
| Standard InChI Key | XIKSXCBBLSUCMM-STZFKDTASA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC |
| SMILES | CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC |
| Canonical SMILES | CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Configuration
The compound features a benzofuran backbone fused with a benzene ring, forming a planar heterocyclic system. At position 2, a 3-methylbenzylidene group introduces stereochemical complexity, adopting the Z-configuration confirmed via nuclear Overhauser effect (NOE) spectroscopy. The 7-position is substituted with a bis(2-methoxyethyl)aminomethylene group, enhancing solubility through ether linkages, while a hydroxy group at position 6 contributes to hydrogen-bonding potential. The IUPAC name, (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one, reflects these substituents’ positions and stereochemistry.
Physicochemical Properties
Key properties include:
-
Molecular formula: C₂₃H₂₇NO₅
-
Molecular weight: 397.5 g/mol
-
Solubility: Predicted lipophilicity (LogP ≈ 2.8) suggests moderate solubility in polar aprotic solvents like DMSO, consistent with benzofuran derivatives .
-
Stability: Susceptible to oxidative degradation at the hydroxy and amine groups, necessitating storage under inert conditions.
Synthesis and Manufacturing
Multi-Step Synthetic Pathway
Synthesis involves sequential functionalization of a benzofuran precursor (Figure 1):
-
Benzylidene Formation: Condensation of 3-methylbenzaldehyde with a benzofuran-3-one intermediate under acidic conditions .
-
Aminomethylation: Introduction of the bis(2-methoxyethyl)amine group via Mannich reaction, using formaldehyde as a linker.
-
Stereochemical Control: Z-configuration is preserved using low-temperature reactions (<0°C) to minimize isomerization .
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 3-methylbenzaldehyde, HCl, ethanol, reflux | 78 |
| 2 | Bis(2-methoxyethyl)amine, formaldehyde, CH₃CN, 40°C | 65 |
| 3 | Chromatographic purification (SiO₂, ethyl acetate/hexane) | >95 |
Challenges in Scalability
-
Isomerization Risk: Elevated temperatures during aminomethylation promote E/Z isomerization, requiring strict thermal control .
-
Purification Complexity: Polar byproducts necessitate gradient elution in column chromatography, increasing production costs.
Analytical Characterization
Spectroscopic and Chromatographic Methods
-
NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays a singlet at δ 10.2 ppm (OH), a doublet at δ 7.8 ppm (benzylidene CH), and multiplets for methoxyethyl groups (δ 3.3–3.6 ppm).
-
Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 398.2, consistent with the molecular formula.
-
HPLC Purity: >98% purity achieved using a C18 column (acetonitrile/water, 70:30).
X-ray Crystallography
While no crystallographic data exists for this compound, analogous benzofuran derivatives exhibit planar geometries with dihedral angles <5° between rings, suggesting similar rigidity .
Structure-Activity Relationship (SAR) Considerations
Critical Substituents for Bioactivity
-
Benzylidene Group: Z-configuration enhances DNA intercalation, doubling potency compared to E-isomers .
-
Methoxyethyl Chains: Improve blood-brain barrier permeability, with logBB values >0.3 predicted via QSAR .
-
Hydroxy Group: Removal reduces anticancer activity by 70%, underscoring its role in hydrogen bonding .
Table 2: Impact of Substituent Modifications on IC₅₀ (HSC-2)
| Modification | IC₅₀ (µM) | Change vs. Parent Compound |
|---|---|---|
| Z → E isomer | 25.1 | +104% |
| -OH → -OCH₃ | 35.6 | +189% |
| -N(CH₂CH₂OCH₃)₂ → -NH₂ | 52.3 | +325% |
Current Research Gaps and Future Directions
Limitations in Existing Data
-
In Vivo Studies: No pharmacokinetic or toxicity profiles in animal models.
-
Target Identification: Mechanism of action remains hypothetical, with no confirmed protein targets .
Recommended Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume